(4,4-Dimethyloxetan-2-YL)methanol

Description

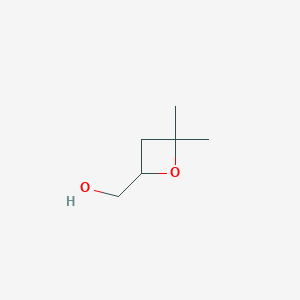

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,4-dimethyloxetan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDONQJJPVGPKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484284 | |

| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-55-5 | |

| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Dimethyloxetan 2 Yl Methanol and Substituted Oxetanes

Strategies for Oxetane (B1205548) Ring Construction

The formation of the strained four-membered oxetane ring presents a significant synthetic challenge due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Overcoming this hurdle has led to the development of several robust strategies.

The de novo construction of the oxetane ring is a primary approach to synthesizing compounds like (4,4-Dimethyloxetan-2-YL)methanol. Key methods include intramolecular C-O bond formation (Williamson etherification) and [2+2] photocycloaddition reactions. magtech.com.cnbeilstein-journals.org

The Williamson etherification is a classic and widely used method that involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position relative to a hydroxyl group. acs.orgnih.gov The use of a strong base facilitates the deprotonation of the alcohol, which then acts as a nucleophile to displace the leaving group, forming the C-O bond that closes the ring. While effective, this method's main drawback can be the multi-step synthesis often required to prepare the necessary acyclic precursors. nih.govacs.org

The Paternò-Büchi reaction is another cornerstone of oxetane synthesis. magtech.com.cn This photochemical [2+2] cycloaddition occurs between a carbonyl compound (an aldehyde or ketone) and an alkene, directly forming the oxetane ring in a single step. slideshare.netrsc.org The reaction is initiated by the photoexcitation of the carbonyl compound to an excited state, which then reacts with the ground-state alkene. mdpi.comnih.gov The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the electronic properties of the substrates and the reaction conditions. slideshare.net Recent advancements have enabled this reaction using visible light through the use of photocatalysts, which enhances safety and scalability compared to traditional methods requiring high-energy UV light. chemrxiv.org

Table 1: Comparison of Key Cyclization Strategies for Oxetane Synthesis

| Method | Description | Advantages | Limitations | Citation |

|---|---|---|---|---|

| Intramolecular Williamson Etherification | Intramolecular SN2 reaction of a 1,3-halohydrin or equivalent. | Well-established, generally reliable. | Often requires multi-step synthesis of precursors. | acs.orgnih.gov |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | Forms the ring in a single step, highly atom-economical. | Can have issues with regioselectivity; often requires specific substrate classes (e.g., electron-rich alkenes). | magtech.com.cnslideshare.netrsc.org |

| Visible-Light Mediated Paternò-Büchi | Uses a photocatalyst to enable the reaction with lower-energy visible light. | Improved safety and scalability, broader substrate scope. | Requires a suitable photocatalyst. | chemrxiv.org |

Synthesizing oxetanes from precursors such as oxetan-3-ols or other functionalized diols is a highly effective strategy. Oxetan-3-one, in particular, serves as a versatile building block for a wide array of substituted oxetanes. beilstein-journals.org A common route to oxetan-3-one itself involves the intramolecular cyclization of a dihydroxyacetone derivative. acs.org

A powerful method for creating substituted oxetanes involves the reaction of 1,3-diols. For example, a one-pot synthesis from 1,3-diols has been developed to efficiently produce these cyclic ethers. nih.gov More recently, a novel strategy has emerged that allows for the synthesis of oxetanes directly from various alcohols via a photoredox-catalyzed process. This method involves the selective generation of a radical at the α-position to the alcohol, followed by its addition to an alkenyl sulfonium (B1226848) salt and subsequent intramolecular cyclization. nih.govacs.org This approach bypasses the need for pre-functionalized 1,3-diol precursors and can be applied to complex molecules in late-stage functionalization. acs.org

Oxetan-3-ols can also act as 1,2-bis-electrophile synthons. Under Brønsted acid catalysis, they can react with 1,2-diols to form 1,4-dioxanes, demonstrating their utility as reactive intermediates for constructing other heterocyclic systems. acs.org

Functionalization of Pre-formed Oxetane Building Blocks

An alternative to de novo ring construction is the derivatization of existing oxetane rings. This approach is valuable for creating libraries of analogues for applications like drug discovery.

The regioselective functionalization of the oxetane ring is crucial for controlling the properties of the final molecule. The 2-position of the oxetane ring is often a target for derivatization. For instance, 2-aryloxetanes can undergo regioselective ring-opening reactions with aryl borates under mild, metal-free conditions to produce β-aryloxy alcohols. researchgate.net The stereochemical outcome of this reaction can be controlled, with enantiomerically enriched 2-aryloxetanes leading to products with high retention of configuration. researchgate.net

The oxetane ring itself can also act as a powerful directing group for functionalization. In 2-phenyloxetane (B1633447) derivatives, the oxetane substituent can direct ortho-lithiation of the phenyl ring, allowing for the introduction of various electrophiles at the position adjacent to the oxetane linkage. acs.org

Transition-metal-catalyzed C–H activation is a powerful tool for molecular functionalization that avoids the need for pre-installed functional groups. nih.gov While ortho-selective C-H activation is common, achieving meta-selectivity is more challenging due to the strained cyclic transition states involved. wikipedia.org

Recent breakthroughs have shown that it is possible to achieve meta-C–H alkylation on aromatic rings that bear an N-directing group, using oxetanes as the alkylating agents. nih.gov This reaction proceeds with high regioselectivity, where the oxetane ring is opened and attached to the meta position of the aromatic substrate. A proposed mechanism suggests that an iodide additive facilitates the nucleophilic opening of the oxetane, bypassing a high-energy oxidative insertion step by the metal catalyst. nih.gov This strategy unlocks new pathways for incorporating oxetane fragments into aromatic systems with previously difficult-to-achieve regioselectivity.

Asymmetric Synthesis Approaches for Chiral this compound

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For this compound, the stereocenter is at the 2-position of the oxetane ring. Several strategies have been developed for the asymmetric synthesis of chiral oxetanes.

One established approach involves the enantioselective reduction of a β-halo ketone, followed by a base-promoted Williamson etherification to close the ring. acs.org The chirality is introduced during the reduction step using a chiral reducing agent. Another powerful method is the desymmetrization of prochiral oxetanes. For example, a chiral Brønsted acid catalyst can facilitate an intramolecular reaction in a suitably functionalized oxetane, leading to the creation of all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov

Iridium-catalyzed C-C coupling reactions have also been employed for the enantioselective synthesis of oxetanes that bear all-carbon quaternary stereocenters. nih.gov Furthermore, organocatalysis provides a metal-free alternative. For instance, a continuous flow process using a polymer-supported chiral organocatalyst has been developed for the asymmetric synthesis of key intermediates that can be converted to chiral products. nih.gov These advanced methods provide access to specific enantiomers of complex oxetane-containing molecules, including (R)-(4,4-Dimethyloxetan-2-yl)methanol. bldpharm.com

Table 2: Selected Asymmetric Strategies for Chiral Oxetane Synthesis

| Strategy | Key Reaction | Source of Chirality | Typical Outcome | Citation |

|---|---|---|---|---|

| Enantioselective Reduction/Cyclization | Ketone reduction followed by Williamson etherification. | Chiral reducing agent (e.g., catalyst with chiral ligand). | Enantioenriched 2-substituted oxetanes. | acs.org |

| Catalytic Desymmetrization | Intramolecular ring-opening/cyclization. | Chiral Brønsted acid or metal catalyst. | Chiral products with quaternary stereocenters. | nsf.gov |

| Iridium-Catalyzed Coupling | C-C coupling of alcohols and vinyl epoxides. | Chiral iridium catalyst complex. | Enantioenriched oxetanes with all-carbon quaternary stereocenters. | nih.gov |

| Organocatalytic Conjugate Addition | Asymmetric conjugate addition to form a chiral intermediate. | Chiral organocatalyst (e.g., prolinol derivatives). | Chiral precursors for multi-step synthesis. | nih.gov |

Mechanistic Investigations into the Reactivity of 4,4 Dimethyloxetan 2 Yl Methanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the oxetane core makes it susceptible to ring-opening reactions under various conditions. These transformations are of fundamental interest as they provide pathways to functionalized acyclic structures. The regioselectivity and mechanism of these reactions are heavily influenced by the substitution pattern on the oxetane ring.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ether oxygen of the oxetane ring is protonated, significantly activating the ring towards nucleophilic attack. libretexts.org The subsequent step involves the attack of a nucleophile, typically the solvent such as water in the case of hydrolysis, on one of the ring carbons (C2 or C4).

The mechanism can proceed through a pathway with SN1 or SN2 characteristics, depending on the stability of the potential carbocationic intermediates.

Pathway A (Attack at C4): Cleavage of the O-C4 bond would lead to a tertiary carbocation intermediate, stabilized by the two methyl groups. This pathway is electronically favored due to the high stability of the tertiary carbocation.

Pathway B (Attack at C2): Cleavage of the O-C2 bond would result in a secondary carbocation, which is less stable than the tertiary alternative. The adjacent hydroxymethyl group has an electron-withdrawing inductive effect, which would further destabilize a positive charge at C2.

Nucleophilic Ring-Opening Pathways

Direct nucleophilic attack on an unactivated oxetane ring requires a potent nucleophile due to the lower reactivity of oxetanes compared to their three-membered counterparts, epoxides. acs.org Strong nucleophiles such as organolithium compounds, Grignard reagents, or amines can induce ring-opening, typically following an SN2 mechanism.

The regioselectivity of the attack is primarily dictated by sterics. The nucleophile will preferentially attack the less substituted and more accessible carbon atom. In the case of (4,4-Dimethyloxetan-2-YL)methanol, the C2 position is sterically less encumbered than the C4 position, which is shielded by the gem-dimethyl group. Therefore, nucleophilic attack is anticipated to occur predominantly at C2, leading to the cleavage of the O-C2 bond and formation of a primary alkoxide at the C4 position. For example, reaction with a Grignard reagent (R-MgX) would be expected to yield a diol product after acidic workup.

Radical-Mediated Ring-Opening Processes

Free radical reactions of oxetanes can lead to ring-opening, generating various acyclic radical species. The process is initiated by the formation of an oxetanyl radical through hydrogen abstraction from one of the C-H bonds of the ring. The stability of the resulting radical and the subsequent fragmentation pathways are key to understanding the product distribution.

Computational studies on analogous 2,4-dimethyloxetanyl radicals reveal that ring-opening can proceed via either C-O or C-C bond scission. nih.govresearchgate.net

Radical at C2: Formation of a tertiary radical at the C2 position is plausible. For the analogous 2,4-dimethyloxetan-2-yl radical, the barrier for ring-opening is notably high, suggesting a degree of kinetic stability. nih.govresearchgate.net Ring-opening would likely proceed via C-C scission between C2 and C3 to yield more stable fragments.

Radical at C3: Abstraction of a hydrogen atom from the C3 position would yield a secondary radical. This radical can undergo β-scission of the C2-O or C4-O bonds.

The gem-dimethyl group at C4 provides steric protection, which can influence the initial hydrogen abstraction and hinder bimolecular reactions of the radical intermediate. nrel.gov This steric shielding enhances the kinetic persistence of the radical, allowing unimolecular rearrangement or fragmentation pathways to compete more effectively with intermolecular reactions. nrel.gov

Transformations Involving the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group at C2 can undergo a variety of standard chemical transformations, often with the oxetane ring remaining intact under controlled conditions.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4,4-dimethyloxetan-2-yl)carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). researchgate.net Stronger oxidation conditions could lead to the formation of the carboxylic acid, (4,4-dimethyloxetan-2-yl)carboxylic acid, though this may also promote side reactions involving the oxetane ring.

Esterification: Standard esterification procedures, such as the Fischer esterification with a carboxylic acid under acid catalysis, can convert the hydroxymethyl group into an ester. This reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Activation and Substitution: The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base. researchgate.net This activated intermediate is then susceptible to SN2 displacement by a wide range of nucleophiles (e.g., halides, cyanide, azide), providing a versatile method for introducing new functional groups at this position.

Influence of Gem-Dimethyl Substitution on Oxetane Ring Reactivity

The gem-dimethyl group at the C4 position exerts a profound influence on the stability and reactivity of the oxetane ring through a combination of steric and electronic effects, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. acs.org

Historically, the effect was considered kinetic, with the gem-dimethyl group compressing the bond angle at C4, thus pre-organizing the molecule for ring formation. acs.org However, more recent computational analyses of similar small rings suggest that while gem-dimethyl substitution provides stabilization relative to unbranched linear alkanes, it does not significantly reduce the ring strain energy compared to the unsubstituted parent ring. acs.orgnih.gov

The most significant contributions of the gem-dimethyl group are:

Steric Hindrance: The bulky methyl groups sterically shield the C4 position and one face of the oxetane ring. This directs nucleophilic and radical attack towards the less hindered C2 and C3 positions, as discussed in previous sections.

Metabolic Stability: In medicinal chemistry, gem-dimethyl groups are frequently installed to block sites that are vulnerable to metabolic oxidation by cytochrome P450 enzymes. acs.org Studies have shown that incorporating a gem-dimethyl group at the 4-position of an oxetane ring leads to a metabolically more stable compound compared to substitution at other positions. acs.org

Carbocation Stabilization: The two electron-donating methyl groups significantly stabilize any developing positive charge at the C4 position during bond cleavage, as seen in acid-catalyzed ring-opening mechanisms. This electronic effect makes the O-C4 bond more susceptible to cleavage under conditions that favor carbocation formation.

Summary of Reactivity

The table below summarizes the expected reactivity of this compound under different mechanistic conditions.

| Reaction Type | Reagents/Conditions | Primary Site of Reaction | Expected Outcome/Mechanism |

| Acid-Catalyzed Ring-Opening | Dilute H₂SO₄, H₂O | Oxetane Ring (C-O Bonds) | Protonation of ether oxygen, followed by nucleophilic attack of water. Regioselectivity depends on balance of electronic (favoring C4) and steric (favoring C2) effects. |

| Nucleophilic Ring-Opening | R-MgX, then H₃O⁺ | Oxetane Ring (C2) | SN2 attack of the nucleophile at the sterically least hindered C2 position. |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN), Heat | Oxetane Ring (C-H, C-O, C-C) | H-abstraction followed by radical fragmentation (β-scission) of C-O or C-C bonds. |

| Hydroxymethyl Oxidation | Pyridinium Chlorochromate (PCC) | Hydroxymethyl Group | Selective oxidation of the primary alcohol to an aldehyde. |

| Hydroxymethyl Substitution | 1. MsCl, Et₃N 2. Nu⁻ | Hydroxymethyl Group | Conversion to a mesylate followed by SN2 displacement by a nucleophile. |

Strategic Applications of 4,4 Dimethyloxetan 2 Yl Methanol in Complex Organic Synthesis

(4,4-Dimethyloxetan-2-YL)methanol as a Chiral Building Block

Chirality is a fundamental concept in the development of new pharmaceuticals, as different enantiomers of a drug molecule can exhibit distinct biological activities. nih.gov The use of chiral building blocks, often derived from a "chiral pool," is a powerful strategy in asymmetric synthesis. nih.gov While this compound is commercially available as a racemic mixture, its potential as a chiral building block lies in the resolution of its enantiomers or its synthesis in an enantiomerically pure form.

The synthesis of enantioenriched oxetanes can be achieved through various methods, including the cyclodehydration of enantioenriched 1,3-diols. acs.org For instance, the asymmetric reduction of β-chloroketones can produce enantioenriched chlorohydrins, which can then be cyclized to form chiral oxetanes with retention of enantiomeric excess. acs.org In a similar vein, starting from chiral precursors like sugars has been shown to diastereoselectively produce oxetanes. illinois.edu Once resolved, the enantiomers of this compound can serve as valuable synthons. The primary alcohol functionality provides a handle for further synthetic transformations, while the chiral oxetane (B1205548) core can direct the stereochemical outcome of subsequent reactions.

Table 1: Synthetic Strategies for Enantioenriched Oxetanes

| Method | Description | Reference |

| Asymmetric Reduction | Reduction of β-chloroketones followed by cyclization. | acs.org |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like sugars. | illinois.edu |

| Kinetic Resolution | Enzymatic or chemical resolution of racemic oxetane precursors. | nih.gov |

Utility in the Construction of Oxygen-Free Bicyclic Compounds

The construction of bicyclic frameworks is a significant endeavor in organic synthesis, as these motifs are present in numerous natural products and biologically active compounds. researchgate.netmdpi.com The ring strain inherent in oxetanes makes them susceptible to ring-opening reactions, which can be strategically employed to construct more complex cyclic systems. illinois.edu

While the direct synthesis of oxygen-free bicyclic compounds from this compound is not extensively documented, the reactivity of the oxetane ring suggests potential pathways. Lewis acid-mediated ring-opening of the oxetane in the presence of an appropriate intramolecular nucleophile could initiate a cascade reaction leading to the formation of a bicyclic structure. For example, after converting the primary alcohol of this compound to a suitable nucleophilic precursor, an intramolecular cyclization could be triggered by activating the oxetane ring. The removal of the oxygen atom could then be accomplished through subsequent deoxygenation reactions.

Ring-opening reactions of epoxides, which are structurally related to oxetanes, are commonly used in the synthesis of bicyclic and other complex molecules. researchgate.netmdpi.com For instance, the intramolecular opening of an epoxide ring by a nucleophile is a key step in the synthesis of various natural products. mdpi.com By analogy, similar strategies could be envisioned for this compound, where the oxetane itself acts as the electrophile.

Integration into Polymeric Materials and Coatings

Oxetane-containing polymers are of growing interest due to their unique properties and potential applications in areas such as drug delivery and advanced materials. nih.govresearchgate.net The incorporation of the oxetane moiety can influence the physicochemical properties of the resulting polymer, such as solubility and thermal stability.

This compound can be functionalized to serve as a monomer for polymerization. The primary alcohol group can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer can then be copolymerized with other vinyl monomers to create polymers with pendant oxetane groups. researchgate.net These pendant groups can serve as sites for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer backbone. nih.gov

For example, poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) is a versatile polymer scaffold that can be modified with a range of nucleophiles after polymerization. nih.gov Similarly, a polymer derived from this compound could be modified through ring-opening of the oxetane by nucleophilic reagents, leading to the covalent attachment of drugs, imaging agents, or other functional molecules. This approach offers a modular strategy for the design of functional materials with tailored properties. nih.govresearchgate.net The enzymatic polymerization of bio-based monomers is also an emerging green method for polyester (B1180765) synthesis, which could potentially be adapted for oxetane-containing monomers. mdpi.com

Table 2: Potential Polymerization Strategies for this compound

| Strategy | Description | Potential Application |

| Free Radical Polymerization | Conversion to an acrylate/methacrylate monomer followed by polymerization. | Coatings, adhesives |

| Post-Polymerization Modification | Ring-opening of the pendant oxetane for functionalization. | Drug delivery, functional materials |

| Enzymatic Polymerization | Green synthesis of polyesters. | Biodegradable materials |

Development of Novel Synthetic Pathways Utilizing Oxetane Surrogates

In medicinal chemistry, oxetanes are increasingly used as surrogates or isosteres for other functional groups, such as gem-dimethyl or carbonyl groups. researchgate.netillinois.edu This substitution can lead to significant improvements in physicochemical properties, including aqueous solubility and metabolic stability, without negatively impacting biological activity. researchgate.net

The use of an oxetane as a carbonyl surrogate has been demonstrated in the context of polyketide biosynthesis research. nih.govnih.gov An oxetane-based probe was designed as a mimic for the highly reactive poly-β-ketone substrates of polyketide synthases, enabling structural and mechanistic studies of these important enzymes. nih.govnih.gov This strategy highlights the potential of oxetanes to serve as stable mimics of otherwise unstable or reactive functional groups.

In the context of this compound, the oxetane ring could be employed as a synthetic surrogate for a 1,3-diol. Ring-opening of the oxetane under various conditions can lead to the formation of a 1,3-diol derivative. This approach can be advantageous in multi-step syntheses where the protection and deprotection of a diol might be problematic. The oxetane serves as a masked diol that can be revealed at a later stage of the synthesis. The development of such synthetic pathways expands the toolbox of organic chemists and allows for more efficient and creative approaches to the synthesis of complex molecules.

Exploration of Medicinal Chemistry and Biological Relevance of 4,4 Dimethyloxetan 2 Yl Methanol Derivatives

Impact of Oxetane (B1205548) Moieties on Drug Likeness and Pharmacokinetic Properties

The incorporation of an oxetane ring into a molecule can profoundly influence its behavior in a biological system. acs.org Often used as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane motif can enhance key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. nih.govacs.org These modifications are crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Modulation of Lipophilicity (logD) and Plasma Protein Binding

Lipophilicity, commonly expressed as the distribution coefficient (logD), is a critical parameter that affects a drug's absorption, solubility, and ability to bind to plasma proteins. mdpi.com The introduction of an oxetane moiety generally decreases a compound's lipophilicity, which can be advantageous. acs.org For instance, studies comparing 3-aminooxetane motifs with other small rings like aminocyclopropane and aminocyclobutane found that the oxetane derivative lowered the logD by approximately 0.8 units. acs.org This increased polarity can lead to higher aqueous solubility. nih.gov

A lower lipophilicity often correlates with reduced binding to plasma proteins. nih.gov Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. mdpi.com Research has shown that oxetane derivatives significantly decrease the fraction of a compound bound by human plasma proteins, which can enhance its efficacy. acs.org

Table 1: Impact of Oxetane Introduction on Physicochemical Properties

| Property | Observation | Reference |

|---|---|---|

| Lipophilicity (logD) | Introduction of an oxetane can lower logD by ~0.8 units compared to cyclobutane (B1203170) analogs. | acs.org |

| Aqueous Solubility | The polar nature of the oxetane ring can lead to an increase in aqueous solubility. | nih.govnih.gov |

| Plasma Protein Binding | Oxetane derivatives show a significant decrease in the fraction of compound bound by human plasma proteins. | acs.org |

Influence on Metabolic Stability and Cytochrome P450 (CYP3A4) Interactions

A significant challenge in drug development is creating molecules that are stable against metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. acs.org The gem-dimethyl group is often used to block metabolically weak spots on a molecule, but this increases lipophilicity. acs.org Oxetanes serve as an effective replacement, providing steric hindrance to prevent metabolism without adversely affecting lipophilicity. acs.org

Specifically, the incorporation of oxetane rings has been shown to direct metabolism away from CYP450 pathways. scirp.org Studies on a series of N-arylsulfonamide-based γ-secretase inhibitors revealed that a lead compound with a cyclohexyl group was extensively oxidized by CYP3A4. acs.org Replacing this with an oxetane ring, particularly at the 3-position, resulted in a potent inhibitor with a much-reduced tendency for oxidative metabolism. acs.org This improved stability is attributed to both the reduction in lipophilicity and less favorable interactions with the CYP active site. acs.org Furthermore, some mTOR inhibitors containing an oxetane moiety displayed reduced time-dependent inhibition of CYPs, especially CYP3A4. nih.gov

Antimicrobial, Antiviral, and Anticancer Activities of Oxetane Derivatives

The unique structure of the oxetane ring contributes to the biological activity of various compounds across different disease categories. researchgate.netnih.gov

Antimicrobial Activity: Oxazole derivatives, which can be related to oxetanes, have shown a wide range of biological activities, including antibacterial and antifungal properties. cbijournal.com The 1,3,4-oxadiazole (B1194373) ring, another related heterocyclic structure, is found in many compounds with demonstrated antibacterial, antitubercular, and antifungal activities. nih.gov

Antiviral Activity: A prominent example of an antiviral oxetane is Oxetanocin A, a nucleoside analog isolated from Bacillus megaterium. rawdatalibrary.netnih.gov This compound and its derivatives have captured significant research attention for their potential antiviral effects. rawdatalibrary.netnih.gov Synthetic 2'-spiro-oxetane uridine (B1682114) derivatives have shown activity against Hepatitis C Virus (HCV) and Dengue virus (DENV). nih.govacs.org The mechanism for many such nucleoside analogs involves their conversion to the triphosphate form, which then inhibits the viral polymerase, terminating the elongation of the viral genome. nih.gov

Anticancer Activity: The most well-known oxetane-containing natural product is paclitaxel (B517696) (Taxol), a cornerstone in chemotherapy for various cancers. nih.govacs.org The oxetane ring in paclitaxel is thought to act as a conformational lock, rigidifying the structure for its microtubule-stabilizing activity. acs.org Beyond paclitaxel, other oxetane derivatives have been developed as inhibitors of targets relevant to cancer, such as matrix metalloproteinase 13 (MMP-13), indoleamine 2,3-dioxygenase 1 (IDO1), and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Specific Therapeutic Applications of Oxetane-Containing Compounds

The strategic use of the oxetane moiety has enabled the development of targeted therapies for complex diseases.

Oxetane-Enabled Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations that activate Leucine-Rich Repeat Kinase 2 (LRRK2) are linked to the development of Parkinson's disease, making LRRK2 a promising therapeutic target. nih.govgoogle.com The development of potent and selective LRRK2 inhibitors is a major goal in the search for disease-modifying treatments. google.comfrontiersin.org

In this context, the oxetane group has been incorporated into LRRK2 inhibitors to fine-tune their properties. For example, in a series of aminopyrazole inhibitors, an electron-withdrawing 3-oxetyl group was used to modulate the basicity of a piperidine (B6355638) nitrogen. nih.gov This led to a compound with high potency (LRRK2 Ki = 2 nM) and excellent metabolic stability in human and rat liver microsomes. nih.gov However, it suffered from poor brain penetration. nih.gov Further optimization, which retained the oxetane influence, led to a new compound with significantly improved brain penetration and reduced efflux, highlighting the crucial role of the oxetane in achieving a desirable profile for a CNS-targeted drug. nih.gov

Table 2: Properties of an Oxetane-Containing LRRK2 Inhibitor

| Compound | LRRK2 Ki | Cellular Potency (pLRRK2 Ki) | Brain Penetration (Bu/Pu) | Efflux Ratio | Reference |

|---|---|---|---|---|---|

| Compound 104 (with oxetane) | 2 nM | 20 nM | 0.06 | 5.1 | nih.gov |

| Compound 105 (optimized) | 2 nM | 20 nM | 0.51 | 0.81 | nih.gov |

Anti-plasmodial Activity of Dimethyloxetane Analogs

Malaria, caused by Plasmodium parasites, remains a major global health issue, and new therapeutic agents are constantly needed. While specific studies focusing solely on the anti-plasmodial activity of simple dimethyloxetane analogs like (4,4-Dimethyloxetan-2-YL)methanol are not prominent in the reviewed literature, the broader class of oxetane-containing compounds has been explored. Natural products with complex structures that include rings like 1,2-dioxetane (B1211799) have demonstrated potent anti-protozoal effects. researchgate.net The anti-plasmodial activity of various natural products is a significant area of research, with compounds from marine sponges and other natural sources showing promise. nih.gov The principles of using heterocyclic structures to develop anti-malarial drugs are well-established, and the unique properties of the oxetane ring make it a plausible candidate for inclusion in future anti-plasmodial drug design programs. nih.govresearchgate.net

Enhancing Solubility and Cell Permeability with Oxetane Scaffolds

The incorporation of oxetane rings, including derivatives of this compound, into molecular scaffolds is an increasingly utilized strategy in medicinal chemistry to address challenges of poor aqueous solubility and suboptimal cell permeability. nih.govacs.org The unique structural and electronic properties of the oxetane motif—specifically its polarity, low molecular weight, and distinct three-dimensional geometry—make it an attractive functional group for fine-tuning the physicochemical profile of drug candidates. acs.orgnih.gov

The oxetane ring is a polar, sp³-rich fragment that can favorably modulate a compound's properties. digitellinc.com Its introduction can increase aqueous solubility by disrupting crystal lattice packing and introducing a polar ether oxygen capable of forming hydrogen bonds with water. nih.gov This enhanced three-dimensionality can lead to better conformational fits in target protein pockets while simultaneously improving solubility. acs.orgnih.gov

Medicinal chemists often introduce the oxetane moiety during the later stages of drug discovery campaigns to rectify undesirable pharmacokinetic (PK) properties in lead compounds, most notably to decrease lipophilicity (LogD), increase solubility, or reduce metabolic clearance. acs.orgnih.gov The strategic placement of an oxetane can block metabolically vulnerable sites without a significant penalty in molecular weight or lipophilicity. nih.gov

Detailed Research Findings

Research has demonstrated the practical application of oxetane scaffolds in improving the drug-like properties of various compounds. The following tables present findings from studies where oxetane moieties were incorporated to modulate physicochemical and pharmacokinetic parameters.

| Parent Compound Scaffold | Modification | Observed Effect | Reference |

|---|---|---|---|

| General Lead Compounds | Introduction of an oxetane ring | Frequently resulted in lower pKaH, lower LogD, increased metabolic stability, and improved solubility. | acs.org |

| Lead Compound with THF Ring | Replacement of a Tetrahydrofuran (THF) ring with a methoxymethyl-oxetane substituent | Achieved an optimal LogD of 1.9, which was beneficial for permeability, and drastically improved metabolic and solubility properties. | nih.gov |

| General Drug Candidates | Incorporation of small, saturated heterocycles like oxetanes | Can confer improved pharmacokinetic and toxicity profiles. | digitellinc.com |

| Amino-containing compounds | Incorporation of an amino-oxetane | The oxetane motif attenuates the basicity of the amine. | acs.orgnih.gov |

| Scenario | Outcome | Reasoning / Additional Context | Reference |

|---|---|---|---|

| Evaluation of Oxetanyl Substituents in 160 studies (2017-2022) | In most cases, an oxetane-containing compound was not selected as the final lead structure. | This was often due to another scaffold showing higher biological potency, not because of unfavorable physicochemical properties of the oxetane substituent. | acs.org |

| Introduction of Oxetane for Physicochemical Benefit | The introduction of the oxetane frequently had the desired effect (e.g., improved solubility/stability). | Despite the physicochemical improvements, the compound did not always provide sufficient bioactivity to advance. | acs.org |

| Introduction of (+)-(R)-methoxymethyl-oxetane | The (+)-(R) enantiomer showed a 16-fold increase in potency compared to its enantiomer. | The stereochemistry of the center alpha to the oxetane was found to be important for binding to the protein pocket. | nih.gov |

| Use of Oxetanes as Carbonyl Isosteres | No medicinal applications as carbonyl isosteres were noted in the reviewed studies. | Challenges in accessing the required 3,3-disubstitution on the oxetane ring may be a limiting factor. | acs.org |

Computational and Theoretical Approaches to Understanding 4,4 Dimethyloxetan 2 Yl Methanol Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (4,4-Dimethyloxetan-2-YL)methanol. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed DFT studies on substituted oxetanes reveal that the electronegative oxygen atom significantly influences the electronic environment of the ring. This results in a polarized system where the oxygen atom carries a partial negative charge, and the adjacent carbon atoms bear partial positive charges. For this compound, the presence of the electron-donating gem-dimethyl groups at the C4 position and the hydroxymethyl group at the C2 position further modulates this electronic distribution.

The reactivity of the oxetane (B1205548) ring is largely dictated by its inherent ring strain and the electronic factors mentioned above. The partial positive charges on the ring carbons make them susceptible to nucleophilic attack, leading to ring-opening reactions. acs.orgnih.gov The hydroxymethyl group in this compound can also participate in reactions, either as a nucleophile itself or by influencing the reactivity of the oxetane ring through intramolecular interactions.

Table 1: Representative Calculated Electronic Properties of Substituted Oxetanes (Illustrative Data)

| Property | Unsubstituted Oxetane | 2-Methyloxetane | 3-Methyloxetane |

| HOMO Energy (eV) | -10.5 | -10.3 | -10.4 |

| LUMO Energy (eV) | 1.5 | 1.6 | 1.5 |

| HOMO-LUMO Gap (eV) | 12.0 | 11.9 | 11.9 |

| Dipole Moment (Debye) | 1.93 | 1.85 | 2.05 |

Note: This table presents illustrative data based on typical values found for substituted oxetanes in computational chemistry literature and is not specific to this compound.

Molecular Modeling of Conformational Landscapes and Stereochemical Assignment

The three-dimensional structure of this compound is not static. Due to the flexibility of the hydroxymethyl side chain and the puckering of the oxetane ring, the molecule can exist in various conformations. Molecular modeling techniques, such as molecular mechanics and conformational searches, are employed to map out the potential energy surface and identify the most stable conformers. pharmacy180.com

The oxetane ring itself is not planar and typically adopts a puckered conformation to relieve some of the ring strain. acs.org The degree of puckering can be influenced by the substituents. For this compound, the bulky gem-dimethyl group at the C4 position will significantly impact the ring's geometry.

Furthermore, the rotation around the C2-C(methanol) bond leads to different spatial orientations of the hydroxyl group relative to the oxetane ring. These different conformers, often referred to as rotamers, can have distinct energies and populations at a given temperature. Intramolecular hydrogen bonding between the hydroxyl group and the oxetane oxygen is a possibility that would significantly stabilize certain conformations.

Computational methods can predict the relative energies of these conformers, allowing for the determination of the most likely structures present at equilibrium. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as biological receptors. Stereochemical assignment, particularly for chiral derivatives, can also be aided by comparing calculated spectroscopic properties (e.g., NMR chemical shifts) of different stereoisomers with experimental data. acs.org

Table 2: Illustrative Conformational Analysis of a 2-Substituted Oxetane

| Conformer | Dihedral Angle (O-C2-C-OH) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° (gauche) | 0.0 | 65 |

| 2 | 180° (anti) | 0.8 | 30 |

| 3 | -60° (gauche) | 1.5 | 5 |

Note: This table provides a hypothetical example to illustrate the type of data obtained from a conformational analysis and does not represent actual calculated values for this compound.

Simulation of Reaction Mechanisms and Transition States for Oxetane Transformations

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the transformations of oxetanes. By simulating the reaction pathways, chemists can identify intermediates and, most importantly, the transition states that govern the reaction rates.

A key reaction of oxetanes is their ring-opening, which can be initiated by nucleophiles or acids. nih.govnih.gov For this compound, the ring can be opened under various conditions, leading to the formation of 1,3-diols. Computational studies can model the approach of a nucleophile to the electrophilic carbons of the oxetane ring and calculate the energy profile of this process.

The simulation of the transition state provides a snapshot of the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state are critical for understanding the reaction's feasibility and kinetics. For instance, calculations can determine whether the ring-opening proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate. The influence of the gem-dimethyl and hydroxymethyl substituents on the stability of the transition state and, consequently, on the regioselectivity of the ring-opening can also be investigated.

Table 3: Hypothetical Activation Energies for the Ring-Opening of a Substituted Oxetane

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |

| Attack at C2 | OH⁻ | 20.5 |

| Attack at C4 | OH⁻ | 25.1 |

Note: This table presents a hypothetical scenario to illustrate the kind of data obtained from transition state simulations and does not reflect actual calculated values for this compound.

In Silico Studies of Oxetane-Drug Candidate Interactions and Pharmacokinetic Profiles

The incorporation of oxetane rings into drug candidates has been shown to favorably modulate their physicochemical properties, such as solubility and metabolic stability. acs.orgnih.govacs.org In silico methods are extensively used in modern drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug molecules, as well as their potential interactions with biological targets.

For this compound and its derivatives, computational tools can predict key pharmacokinetic parameters. For instance, the lipophilicity (logP) is a critical factor influencing a drug's absorption and distribution. While experimental determination is possible, in silico predictions offer a rapid screening method. The PubChem database provides a predicted XlogP3 value of 0.2 for this compound, suggesting it is a relatively polar molecule.

Other important ADME properties that can be predicted in silico include aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. japtronline.com The presence of the oxetane ring can block metabolically labile sites in a molecule, thereby increasing its metabolic stability. nih.gov

Molecular docking simulations can be used to predict how a molecule like this compound might bind to the active site of a protein. These simulations provide insights into the potential binding modes and affinities, which are crucial for assessing a compound's potential as a drug candidate. The oxetane oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, which can be important for target binding.

Table 4: Predicted ADME Properties for a Hypothetical Oxetane-Containing Drug Candidate

| Property | Predicted Value | Interpretation |

| LogP | 1.5 | Good balance between solubility and permeability |

| Aqueous Solubility | High | Favorable for oral absorption |

| CYP2D6 Inhibition | Low probability | Reduced risk of drug-drug interactions |

| Human Intestinal Absorption | >90% | Likely well-absorbed from the gut |

Note: This table illustrates the type of information generated from in silico ADME profiling and does not represent actual predicted values for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4,4-Dimethyloxetan-2-YL)methanol, and how can purity be optimized?

- Methodology : Synthesis often involves oxetane ring formation via acid-catalyzed cyclization of diols or epoxide intermediates. Purity optimization includes recrystallization (e.g., ethanol as in ) and chromatographic purification (e.g., column chromatography in ). For example, methanol reflux with sulfuric acid is a common step for esterification, though adjustments in reaction time and acid concentration may improve yield .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) for stereochemical analysis (e.g., distinguishing oxetane substituents), Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl and oxetane ring vibrations). Structural analogs in and were characterized using these methods .

Q. How is the antiplasmodial activity of this compound evaluated experimentally?

- Methodology : Bioactivity assays against Plasmodium falciparum strains (e.g., D6 and W2) using serial dilutions to determine IC₅₀ values. Methanol extracts often show higher activity due to polar compound solubility (e.g., IC₅₀ = 5.45 µg/mL for methanol vs. 15.93 µg/mL for DCM in ). Dose-response curves and cytotoxicity controls are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell antiplasmodial tests). For instance, discrepancies in IC₅₀ values may arise from solvent polarity () or impurity interference. Statistical meta-analysis and replication studies are critical, as highlighted in ’s qualitative research framework .

Q. What experimental strategies isolate bioactive derivatives while minimizing structural degradation?

- Methodology : Use mild eluents in High-Performance Liquid Chromatography (HPLC) to preserve labile functional groups. For example, isolated a novel oxetane derivative using gradient elution with methanol-water mixtures. Stabilizing agents (e.g., antioxidants) during extraction can prevent oxidation .

Q. How does solvent selection during extraction impact yield and bioactivity of this compound?

- Methodology : Solvent polarity directly affects compound solubility. Methanol (high polarity) extracts polar bioactive molecules effectively, as seen in , while DCM may recover non-polar analogs. A solvent optimization table is recommended:

| Solvent | Polarity Index | Yield (%) | IC₅₀ (µg/mL) |

|---|---|---|---|

| Methanol | 6.6 | 12.3 | 5.45 |

| DCM | 3.1 | 8.7 | 15.93 |

| Data adapted from . |

Safety and Compliance

Q. What safety protocols are essential when handling this compound in lab settings?

- Methodology : Use PPE (gloves, goggles, lab coats) and fume hoods to avoid dermal/ocular exposure. Waste must be segregated and disposed via certified agencies, as emphasized in . Spill protocols should include neutralization with inert absorbents .

Data and Analysis

Q. How can computational modeling complement experimental studies on this compound’s reactivity?

- Methodology : Density Functional Theory (DFT) simulations predict reaction pathways (e.g., oxetane ring stability under acidic conditions). Molecular docking can identify bioactivity mechanisms, as suggested by ’s study on pyrrole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.